

Application Notes and Protocols for RBN-3143: In Vitro PARP14 Inhibition Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is implicated in regulating cellular processes, including DNA damage repair, stress granule formation, and immune responses.[1] Notably, PARP14 plays a significant role in Th2 and Th17-driven cytokine signaling, making it a compelling therapeutic target for inflammatory diseases such as asthma and atopic dermatitis.[2][3] **RBN-3143** is a potent and selective, NAD+-competitive inhibitor of PARP14.[4] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of **RBN-3143** against PARP14.

Principle of the Assay

This assay measures the inhibition of PARP14's catalytic activity by **RBN-3143** in a biochemical format. The principle is based on a competitive binding assay where the inhibitor competes with NAD+, the enzyme's natural substrate. The protocol outlined below is a general method adapted from similar PARP inhibition assays, such as those used for the PARP7 inhibitor RBN-2397, which utilize recombinant enzyme, a substrate (e.g., histones), and a method to detect ADP-ribosylation.[5][6]



Data Summary: Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of **RBN-3143** against PARP14 and provides context by comparing the selectivity of a related compound, RBN-2397, against other PARP family members.

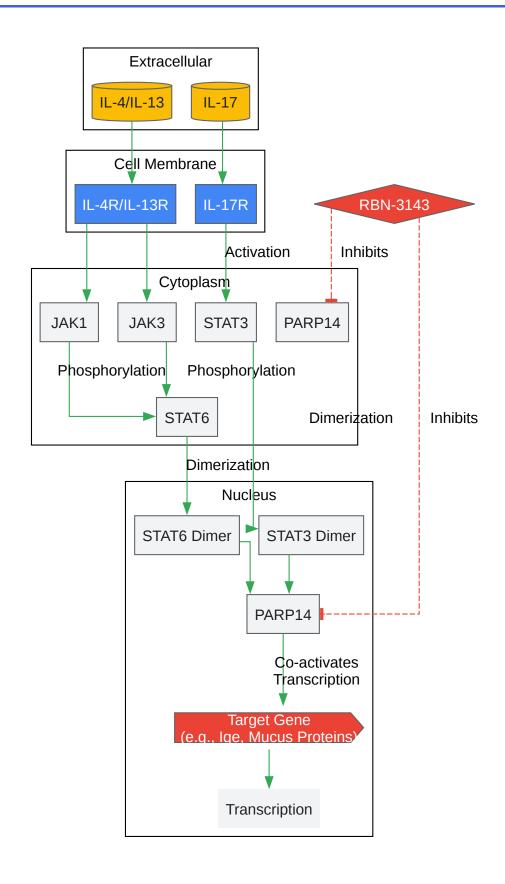
Compound	Target	Assay Type	Potency (IC50/EC50)
RBN-3143	PARP14	Biochemical	4 nM
RBN-2397	PARP7	Biochemical	~7.6 nM
RBN-2397	PARP1	Biochemical	110 nM

Data for **RBN-3143** from MedchemExpress.[4] Data for RBN-2397 from AACR Journals and bioRxiv.[5][6]

PARP14 Signaling Pathway

PARP14 is a key regulator of inflammatory signaling pathways, particularly those driven by Th2 and Th17 cells. By amplifying STAT3- and STAT6-driven transcription, PARP14 contributes to the expression of cytokines and other mediators involved in allergic and inflammatory responses.[2] Inhibition of PARP14 by **RBN-3143** is being investigated as a therapeutic strategy to suppress these inflammatory cascades.[3]





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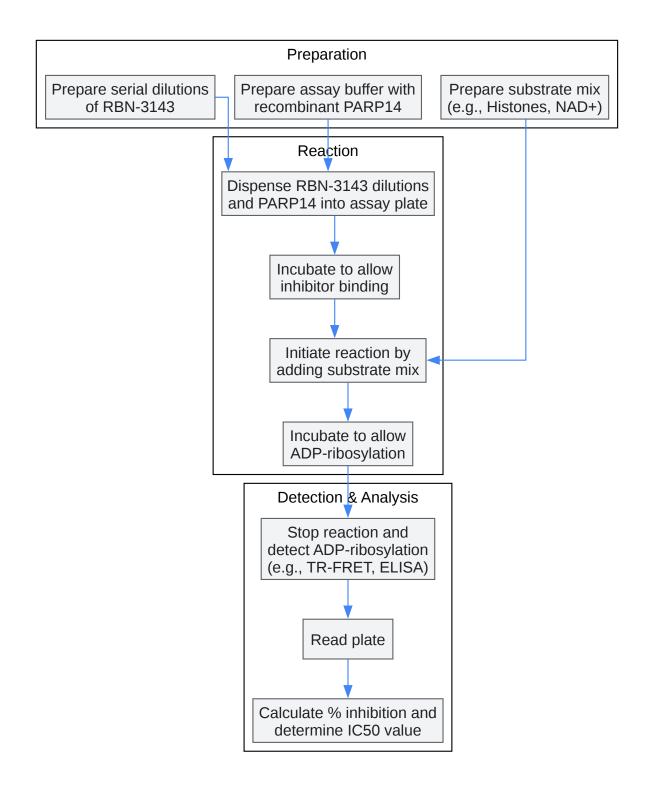
Caption: PARP14 signaling in Th2/Th17 pathways and inhibition by RBN-3143.



Experimental Workflow: PARP14 In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the in vitro inhibition of PARP14 by **RBN-3143**.





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